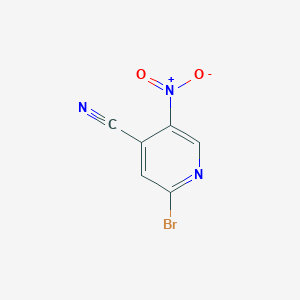![molecular formula C13H20ClNO B6266284 [2-(piperidin-4-ylmethyl)phenyl]methanol hydrochloride CAS No. 1803601-68-4](/img/new.no-structure.jpg)
[2-(piperidin-4-ylmethyl)phenyl]methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(piperidin-4-ylmethyl)phenyl]methanol hydrochloride: is a chemical compound with the molecular formula C12H18ClNO and a molecular weight of 227.73 g/mol. It is known for its semi-flexible linker properties, making it useful in the development of PROTAC (Proteolysis Targeting Chimeras) technology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through various synthetic routes, typically involving the reaction of piperidine with appropriate benzyl halides or alcohols under controlled conditions. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the piperidine ring and subsequent attachment of the phenylmethanol moiety.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include the use of continuous flow reactors, optimized reaction conditions, and purification techniques to achieve high purity levels suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: : Converting the phenylmethanol group to a phenylcarboxylic acid.
Reduction: : Reducing any oxidized functional groups back to their original state.
Substitution: : Replacing the hydrogen atoms on the piperidine ring with other functional groups.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: : Various nucleophiles and electrophiles under acidic or basic conditions.
Major Products Formed
Oxidation: : Phenylcarboxylic acid derivatives.
Reduction: : Reduced phenylmethanol derivatives.
Substitution: : Substituted piperidine derivatives.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: : Used as a linker in the synthesis of complex organic molecules.
Biology: : Employed in the study of protein-protein interactions and as a tool in molecular biology research.
Medicine: : Potential use in drug development, particularly in the design of PROTACs for targeted protein degradation.
Industry: : Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects primarily through its role as a linker in PROTAC technology. It facilitates the recruitment of target proteins to E3 ubiquitin ligases, leading to their ubiquitination and subsequent degradation by the proteasome. The molecular targets and pathways involved include specific protein-protein interactions and the ubiquitin-proteasome system.
Comparison with Similar Compounds
[2-(piperidin-4-ylmethyl)phenyl]methanol hydrochloride: is unique due to its semi-flexible linker properties, which provide a balance between rigidity and flexibility, making it ideal for PROTAC development. Similar compounds include:
α,α-Diphenyl-4-piperidinemethanol
(1-Methyl-4-piperidinyl)methanamine
3,6-Di-tert-butylcarbazole
These compounds differ in their structural features and applications, but they share the common theme of being used as linkers or intermediates in organic synthesis and drug development.
Properties
CAS No. |
1803601-68-4 |
|---|---|
Molecular Formula |
C13H20ClNO |
Molecular Weight |
241.8 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-phenyl-octahydrocyclopenta[b]pyrrole](/img/structure/B6266231.png)
